tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asunaprevir involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of Asunaprevir follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield . The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Asunaprevir undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Involves the reduction of specific functional groups to enhance its stability and bioavailability.
Substitution: Commonly occurs during the synthesis process to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen, used in the presence of catalysts like cytochrome P450.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride, used under controlled conditions to achieve selective reduction.
Substituting Agents: Such as alkyl halides and acyl chlorides, used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted through bile and urine . These metabolites are typically less active than the parent compound but are crucial for its elimination from the body .
Scientific Research Applications
Asunaprevir has a wide range of scientific research applications, including:
Mechanism of Action
Asunaprevir exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. This enzyme is essential for the viral replication process, and its inhibition leads to a significant reduction in viral load . The acylsulfonamide group of Asunaprevir interacts with the catalytic site of the NS3 protease in a noncovalent manner, preventing the cleavage of viral polyproteins . This results in the disruption of viral replication and the eventual clearance of the virus from the host .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another NS3 protease inhibitor used in the treatment of HCV.
Telaprevir: Similar to Asunaprevir, it inhibits the NS3/4A protease and is used in combination with other antiviral agents.
Simeprevir: A second-generation NS3/4A protease inhibitor with improved efficacy and safety profile.
Uniqueness of Asunaprevir
Asunaprevir stands out due to its high potency and selectivity for the NS3 protease, as well as its favorable pharmacokinetic profile . It has shown significant efficacy in combination regimens, particularly in patients with HCV genotype 1b . Additionally, its ability to be administered orally makes it a convenient option for patients .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21-,25+,27-,35-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-XVALYAAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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